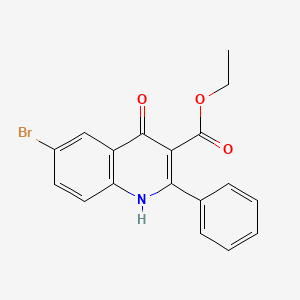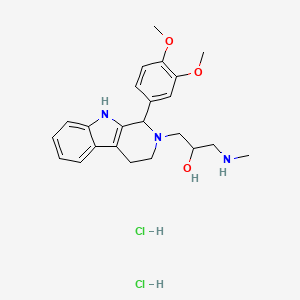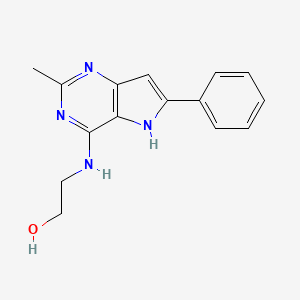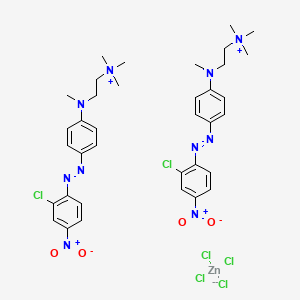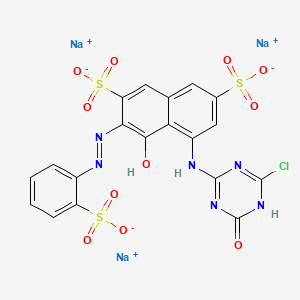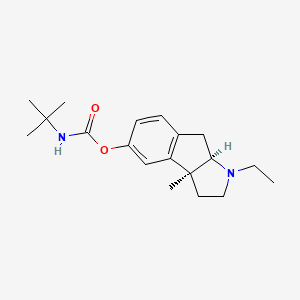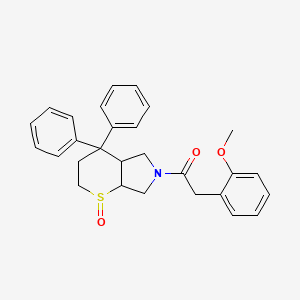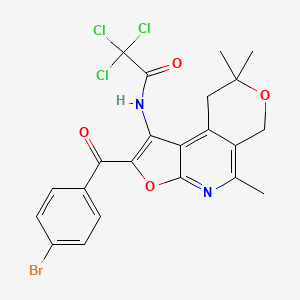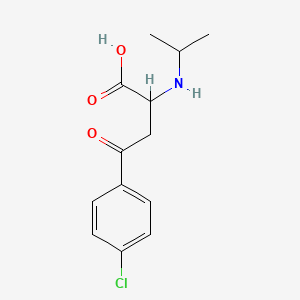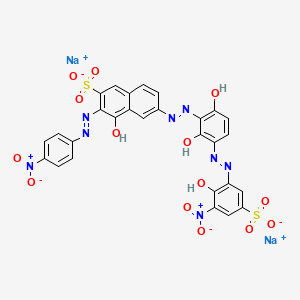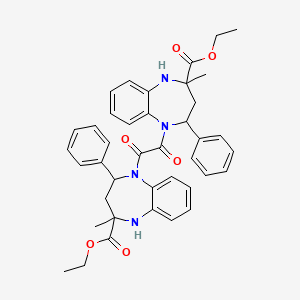
1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5'-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5’-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester) is a complex organic compound belonging to the benzodiazepine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5’-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester) involves multiple steps Typically, the process begins with the formation of the benzodiazepine core through a cyclization reactionThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated systems and advanced purification methods ensures consistent quality and reduces production costs .
Análisis De Reacciones Químicas
Types of Reactions
1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5’-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5’-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester) has several scientific research applications:
- Biology
Chemistry: Used as a building block for synthesizing more complex molecules.
Propiedades
Número CAS |
144401-02-5 |
|---|---|
Fórmula molecular |
C40H42N4O6 |
Peso molecular |
674.8 g/mol |
Nombre IUPAC |
ethyl 5-[2-(2-ethoxycarbonyl-2-methyl-4-phenyl-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoacetyl]-2-methyl-4-phenyl-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate |
InChI |
InChI=1S/C40H42N4O6/c1-5-49-37(47)39(3)25-33(27-17-9-7-10-18-27)43(31-23-15-13-21-29(31)41-39)35(45)36(46)44-32-24-16-14-22-30(32)42-40(4,38(48)50-6-2)26-34(44)28-19-11-8-12-20-28/h7-24,33-34,41-42H,5-6,25-26H2,1-4H3 |
Clave InChI |
YDSAGAIIANWYCB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC(N(C2=CC=CC=C2N1)C(=O)C(=O)N3C(CC(NC4=CC=CC=C43)(C)C(=O)OCC)C5=CC=CC=C5)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


